1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s imidazo[1,2-b]pyrazole core is a common motif in many biologically active molecules, making it a valuable target for synthetic and pharmacological studies.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to interact with various biological targets, including protein kinases, which are the main regulators of cell survival and proliferation .
Mode of Action
It’s suggested that the guanylation mechanism proceeds with the cationic form of 1h-pyrazole-1-carboxamidine and the deprotonated form of the respective amine .
Biochemical Pathways
Similar compounds, such as pyrazole derivatives, have been found to affect a broad range of pharmacological properties .
Pharmacokinetics
It’s known that the compound has good solubility in water or dmf and is stable even at basic conditions .
Result of Action
Similar compounds, such as pyrazole derivatives, have shown promising anti-proliferative activities against various cell lines .
Action Environment
It’s known that the compound is stable even at basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with an imidazo[1,2-b]pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The scalability of the synthesis is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyrazole-7-carboxamides: These compounds share a similar core structure and have been studied for their cytotoxic activity against leukemia cells.
Pyrazolo[1,5-a]pyrimidines: Known for their cytotoxicity and potential as therapeutic agents.
Uniqueness
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide stands out due to its unique cyclobutylmethyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also contribute to its improved pharmacokinetic properties and reduced toxicity compared to similar compounds .
Properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-10(13)9-6-14-16-5-4-15(11(9)16)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXBRBRTUDOHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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